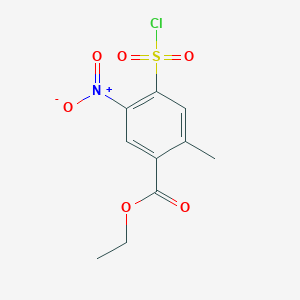
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 2413904-22-8 . It has a molecular weight of 307.71 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, a simple nitro compound, is 67.4kcal mol − 1 . The specific reactions involving Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate are not available in the search results.Scientific Research Applications
Parabens and Environmental Impact
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review discusses the presence and environmental fate of parabens, which are esters of para-hydroxybenzoic acid, similar in functionality to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate. Parabens, used as preservatives in various products, have been found in water bodies, raising concerns about their ecological impact and biodegradability. The study suggests that while parabens are biodegradable, they persist in the environment due to continuous introduction, highlighting the need for research on the environmental behavior of related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Photosensitive Protecting Groups in Synthetic Chemistry
- Photosensitive Protecting Groups — A Review : This literature review highlights the role of photosensitive protecting groups, including nitrobenzyl derivatives, in synthetic chemistry. Such groups are crucial for the controlled release of reactive species, a concept potentially applicable to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate for synthesizing complex molecules or in photolithography (Amit, Zehavi, & Patchornik, 1974).
Electrochemical Applications
- Electrochemical Surface Finishing and Energy Storage Technology : This review discusses the advancements in electrochemical technology using haloaluminate room-temperature ionic liquids, indicating the potential for compounds like Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate in electroplating and energy storage applications. The study underscores the evolving research in electrochemical applications that can benefit from novel chemical entities (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Evaluation
- Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : This research emphasizes the synthesis and evaluation of isoxazolone derivatives for their antioxidant properties. Given the chemical reactivity of Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate, it could serve as a precursor or intermediate in synthesizing compounds with potential antioxidant activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
properties
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDNTDUOOXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)

![6-benzyl-1-ethyl-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2799115.png)
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)

![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)
![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)